molecular formula C10H9BrO B1407282 1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene CAS No. 1547928-71-1

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene

Cat. No.: B1407282
CAS No.: 1547928-71-1
M. Wt: 225.08 g/mol
InChI Key: YEFROZURTDFIDY-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene is a chemical compound with the molecular formula C9H7BrO . It is used in the synthesis of (prop-2-ynyloxy) benzene and its derivatives .


Synthesis Analysis

The synthesis of (prop-2-ynyloxy) benzene and its derivatives, including this compound, involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%). Low cost, high yields, and easy availability of compounds helped in the synthesis .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 21 bond(s). There are 12 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 triple bond(s), 6 aromatic bond(s), and 1 six-membered .


Chemical Reactions Analysis

The terminal alkynes in compounds like this compound undergo oxidative alkyne–alkyne coupling under ATRP conditions, resulting in polymers with bimodal molecular weight distributions .

Scientific Research Applications

Synthesis and Biological Evaluation

A study developed a method for synthesizing (prop-2-ynyloxy) benzene derivatives, including 1-bromo-2-methyl-4-(prop-2-yn-1-yloxy)benzene. These compounds were synthesized with good yields (53–85%) using cost-effective materials. One compound, 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene, showed potent antibacterial effects against Bacillus subtillus, suggesting potential antiurease and antibacterial applications (Batool et al., 2014).

Molecular Structure Analysis

The title compound, (E)-1-(4-Bromophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, a related derivative, was studied for its molecular structure. The analysis of dihedral angles between the methoxy- and bromo-substituted benzene rings provided insights into its molecular conformation (Jasinski et al., 2010).

Crystallographic Properties

3-(Prop-2-yn-1-yloxy)phthalonitrile, another derivative, was examined for its crystallographic properties. The study highlighted the coplanarity of atoms and the formation of supramolecular tapes in the crystal structure, providing valuable information for material science applications (Jan et al., 2013).

Electrochemical Applications

A study on the controlled-potential reduction of derivatives of this compound found applications in the synthesis of tetrahydrofuran derivatives. This research opens pathways for applications in electrochemical syntheses (Esteves et al., 2007).

Dendritic Carbosilane Synthesis

The compound was used as a precursor in the modular construction of dendritic carbosilanes. This method is significant for the synthesis of modified carbosilane dendrimers, which are essential in materials science and nanotechnology (Casado & Stobart, 2000).

Properties

IUPAC Name

1-bromo-2-methyl-4-prop-2-ynoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-3-6-12-9-4-5-10(11)8(2)7-9/h1,4-5,7H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFROZURTDFIDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC#C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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